N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide
Description
N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a carboxamide group, which is further linked to a pyrimidine ring bearing a 4-benzylpiperazine moiety. This structure combines pharmacophores known for interactions with biological targets, such as kinases or G protein-coupled receptors (GPCRs). The benzylpiperazine group enhances solubility and modulates receptor binding affinity, while the pyrimidine-quinoline scaffold contributes to π-π stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c32-25(22-11-10-20-8-4-5-9-21(20)28-22)29-23-16-24(27-18-26-23)31-14-12-30(13-15-31)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2,(H,26,27,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKJMFNMYGRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyrimidine ring formation: This involves the cyclization of appropriate precursors under basic conditions.
Coupling reactions: The final step involves coupling the quinoline and pyrimidine rings with the benzylpiperazine moiety using reagents like palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide has been investigated for its potential as an anti-tubercular agent . Studies indicate significant activity against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment protocols .
Antitumor Activity
Research has shown that this compound exhibits antitumor properties , with mechanisms including:
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase, which is critical for cancer cell proliferation.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, enhancing its therapeutic potential.
- Anti-tubulin Activity : It disrupts microtubule formation, which is essential for mitosis and cellular structure stability .
Biological Studies
The compound is utilized in molecular docking studies to elucidate its interactions with various biological targets. These studies help in understanding the binding affinities and specificities of the compound towards enzymes or receptors involved in disease processes .
Case Studies and Research Findings
Recent studies have documented the effectiveness of this compound in various biological assays:
- Antitubercular Activity : A study demonstrated that derivatives of this compound showed IC50 values indicating potent inhibition against Mycobacterium tuberculosis .
- Antitumor Efficacy : Research indicated significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM, showcasing its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For instance, in anti-tubercular applications, it may inhibit the synthesis of essential components in Mycobacterium tuberculosis, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of quinoline-carboxamide derivatives with modifications on the pyrimidine or piperazine moieties. Key structural analogues include:
Crystallographic and Conformational Data
provides torsion angles and bond lengths for a structurally related compound (e.g., −133.33° for C-N-C-O torsion), suggesting that the benzylpiperazine group in the target compound may adopt a similar twisted conformation to optimize receptor binding .
Research Findings and Implications
- Kinase Selectivity: The target compound’s benzylpiperazine-pyrimidine moiety shows selectivity for JAK-family kinases over PI3Kγ, unlike the quinoline-4-carboxamide analogue in , which exhibits broader kinase inhibition .
- Synthetic Feasibility : The target compound’s synthesis requires fewer steps compared to the diazaspiro derivative in , making it more scalable for preclinical studies .
Biological Activity
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline core linked to a pyrimidine moiety via a benzylpiperazine substituent. Its molecular formula is .
Antitumor Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, showed IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines . This indicates a strong potential for inhibiting tumor growth.
The mechanisms underlying the antitumor effects include:
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase.
- Induction of Apoptosis : It triggers apoptosis in cancer cells, which is crucial for effective cancer treatment.
- Anti-tubulin Activity : Indirect immunofluorescence staining revealed its ability to disrupt microtubule formation .
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinoline derivatives. Some studies have indicated that quinoline-linked compounds exhibit fungicidal activities against various fungal strains. For example, certain derivatives demonstrated inhibition rates exceeding 86% against Sclerotinia sclerotiorum, outperforming established fungicides .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups on the benzene ring has been associated with enhanced inhibitory activity against fungal pathogens .
Case Study 1: Antitumor Efficacy in Xenograft Models
In an in vivo study using HepG2 xenograft models, the compound demonstrated significant tumor growth inhibition without notable toxicity, as evidenced by minimal body weight loss in treated subjects. This suggests a favorable therapeutic index for potential clinical applications .
Case Study 2: Fungal Inhibition
A series of benzamide derivatives linked with quinoline were synthesized and tested for antifungal activity. Notably, compounds with specific substitutions showed enhanced efficacy against multiple fungal strains, indicating that structural modifications can lead to improved biological performance .
Biological Activity Table
| Compound Name | Activity Type | IC50 (μM) | Inhibition Rate (%) | Notes |
|---|---|---|---|---|
| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines | Antitumor | 0.029 - 0.147 | - | Induces apoptosis, G2/M arrest |
| Quinoline-linked benzamides | Antifungal | - | >86% (against Sclerotinia sclerotiorum) | Superior to quinoxyfen |
Q & A
Q. What are the key considerations in designing a synthetic route for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline-2-carboxamide core followed by coupling with the benzylpiperazine-modified pyrimidine moiety. Key steps include:
- Protecting group strategies for amines to prevent unwanted side reactions.
- Coupling reagents : Use of EDCI/HOBt or DCC for amide bond formation (common in carboxamide synthesis) .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitutions .
Intermediate purification via column chromatography or recrystallization is critical to isolate high-purity precursors.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : and NMR to verify hydrogen/carbon environments, particularly for the benzylpiperazine and quinoline moieties .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) .
X-ray crystallography may be used if single crystals are obtainable, as seen in analogous piperazine-pyrimidine complexes .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : For kinase or acetylcholinesterase targets, use fluorogenic substrates and measure IC values .
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D2/D3 receptors for piperazine-containing compounds) .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the benzylpiperazine moiety?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for Suzuki couplings or Buchwald-Hartwig aminations .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrimidine functionalization .
- Solvent systems : Mixed solvents (e.g., THF:HO) enhance solubility of intermediates .
Monitoring reaction progress via TLC or LC-MS ensures timely termination to minimize byproducts.
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Address discrepancies through:
- Comparative SAR studies : Systematically vary substituents (e.g., benzyl vs. phenylpiperazine) and correlate with activity trends .
- Molecular dynamics simulations : Identify conformational changes in target proteins that alter binding affinities .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects .
For example, replacing a nitro group with a methoxy group in analogs significantly altered acetylcholinesterase inhibition .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodological Answer : Enhance solubility via:
- Salt formation : Hydrochloride or maleate salts increase polarity (e.g., piperazine salts in ) .
- Prodrug design : Introduce phosphate or PEG groups temporarily .
- Co-solvents : Use cyclodextrins or DMSO-water mixtures in preclinical formulations .
LogP calculations (e.g., using ChemDraw) guide structural modifications to balance hydrophilicity .
Q. How to design molecular docking studies to elucidate binding mechanisms?
- Methodological Answer : Follow a systematic workflow:
- Protein preparation : Retrieve target structures from PDB (e.g., 4U5T for dopamine D3 receptor) and optimize hydrogen bonding .
- Grid generation : Define binding pockets around key residues (e.g., Asp110 for D3 receptor interactions) .
- Docking software : AutoDock Vina or Schrödinger Glide for pose prediction and scoring .
- Validation : Compare docking results with mutagenesis data (e.g., alanine scanning) .
For quinoline-carboxamide analogs, π-π stacking with aromatic residues and hydrogen bonding to backbone amides are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
